molecular formula C7H12O2 B7942828 Ethyl trans-2-pentenoate CAS No. 27805-84-1

Ethyl trans-2-pentenoate

Cat. No.: B7942828
CAS No.: 27805-84-1
M. Wt: 128.17 g/mol
InChI Key: AGMKVZDPATUSMS-AATRIKPKSA-N
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Description

Ethyl trans-2-pentenoate, also known as (E)-2-Pentenoic acid ethyl ester, is an organic compound with the molecular formula C7H12O2. It is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry. The compound is characterized by the presence of a double bond in the trans configuration, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl trans-2-pentenoate can be synthesized through various methods, including the esterification of trans-2-pentenoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.

Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification techniques but on a larger scale. The process involves the continuous feeding of trans-2-pentenoic acid and ethanol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated, and the resulting ester is separated and purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Ethyl trans-2-pentenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form trans-2-pentenoic acid.

    Reduction: Reduction of the ester can yield trans-2-pentanol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Ethyl trans-2-pentenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl trans-2-pentenoate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways. The ester group can undergo hydrolysis to release trans-2-pentenoic acid, which may further participate in biochemical reactions .

Comparison with Similar Compounds

    Ethyl cis-2-pentenoate: The cis isomer of ethyl trans-2-pentenoate, differing in the configuration around the double bond.

    Ethyl 3-pentenoate: An isomer with the double bond located at a different position in the carbon chain.

    Ethyl 4-pentenoate: Another isomer with the double bond at the fourth position.

Uniqueness: this compound is unique due to its trans configuration, which imparts distinct chemical and physical properties compared to its cis isomer. This configuration affects its reactivity and interactions with other molecules, making it valuable in specific applications .

Properties

IUPAC Name

ethyl (E)-pent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h5-6H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMKVZDPATUSMS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24410-84-2, 27805-84-1
Record name Ethyl trans-2-pentenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024410842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-2-Pentenoic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027805841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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